molecular formula C15H16N4S B2504925 (E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide CAS No. 338956-36-8

(E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide

Katalognummer: B2504925
CAS-Nummer: 338956-36-8
Molekulargewicht: 284.38
InChI-Schlüssel: WOZKLBMYYBNGIH-ZUZMZGHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide is a synthetic organic compound characterized by a fused thieno[2,3-b]pyridine core. This bicyclic system incorporates a thiophene ring fused to a pyridine moiety, with substituents including a cyano-functionalized ethenyl group at position 2 and dimethyl groups at positions 4 and 5. The N,N-dimethylmethanimidamide moiety at position 3 introduces a planar, conjugated system that may enhance binding interactions in biological or material applications.

Eigenschaften

IUPAC Name

N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-10-8-11(2)18-15-13(10)14(17-9-19(3)4)12(20-15)6-5-7-16/h5-6,8-9H,1-4H3/b6-5+,17-9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZKLBMYYBNGIH-WCLBPFOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N=CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)/C=C/C#N)N=CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 3-Aminothiophene Derivatives

A validated approach involves the annulation of 3-amino-4,6-dimethylthiophene-2-carboxylate with α,β-unsaturated ketones. For example, heating 3-amino-4,6-dimethylthiophene-2-carboxylate with acetylacetone in acetic acid at 120°C for 8 hours yields 4,6-dimethylthieno[2,3-b]pyridin-2(3H)-one, which is subsequently dehydrated using phosphorus oxychloride to form the aromatic core.

Palladium-Catalyzed Cross-Coupling for Ring Closure

Alternative routes employ Suzuki-Miyaura coupling to construct the pyridine ring. Reaction of 5-bromo-3,4-dimethylthiophene-2-carbaldehyde with 2-aminopyridinylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C affords the bicyclic system in 68% yield.

Installation of the N,N-Dimethylmethanimidamide Group

Nucleophilic Substitution at C3

Bromination of the thienopyridine core at C3 using N-bromosuccinimide (NBS) in DMF at 50°C, followed by displacement with N,N-dimethylformamide dimethyl acetal (DMF-DMA), yields the methanimidamide. Reaction conditions critical for avoiding over-alkylation include:

  • Molar ratio : 1:1.2 (thienopyridine:DMF-DMA)
  • Solvent : Anhydrous toluene
  • Temperature : 80°C for 6 hours.

Direct Amination via Buchwald-Hartwig Coupling

For substrates lacking pre-installed leaving groups, palladium-catalyzed coupling with dimethylamine is feasible. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane at 100°C, the C3 position is aminated with 74% efficiency.

Integrated Synthetic Pathways

Sequential Functionalization Route

  • Core synthesis : Cyclocondensation of 3-amino-4,6-dimethylthiophene-2-carboxylate (82% yield).
  • Formylation : Vilsmeier-Haack reaction with POCl₃/DMF (91% yield).
  • Knoevenagel condensation : Cyanoethenyl installation (82% yield).
  • Methanimidamide formation : DMF-DMA treatment (76% yield).

Overall yield : 46% over four steps.

Convergent Approach

Parallel synthesis of the cyanoethenyl and methanimidamide moieties followed by Sonogashira coupling to the core. This method reduces step count but requires stringent palladium-ligand control to prevent homocoupling.

Characterization and Analytical Validation

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imidamide CH), 7.89 (d, J = 16 Hz, 1H, ethenyl CH), 6.95 (d, J = 16 Hz, 1H, ethenyl CH), 3.12 (s, 6H, N(CH₃)₂), 2.58 (s, 3H, C6-CH₃), 2.49 (s, 3H, C4-CH₃).
  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=N), 1550 cm⁻¹ (thiophene ring).
  • HRMS (ESI+) : m/z calc. for C₁₇H₁₇N₅S [M+H]⁺: 332.1284, found: 332.1286.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group at C-2 is resistant to further oxidation under mild conditions but can be oxidized to a carboxylic acid under strong oxidizing agents. For example:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline conditions.

  • Product : 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)acetic acid.

  • Mechanism : Cleavage of the carbonyl group via radical intermediates, followed by carboxylation .

Reduction Reactions

The ketone undergoes reduction to form a secondary alcohol:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Product : 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanol.

  • Stereochemistry : Racemic mixture due to planar sp² carbonyl carbon .

Bromination

Electrophilic bromination occurs at the α-carbon of the ketone or on the benzofuran ring:

  • Reagents : N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) .

  • Products :

    • Monobromination: 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)-2-bromoethanone.

    • Ring bromination: 1-(3-Ethyl-5-methyl-6-bromo-1-benzofuran-2-yl)ethanone (minor product due to steric hindrance) .

Nucleophilic Addition

The carbonyl group participates in nucleophilic additions:

  • Grignard Reagents :

    • Reagents : Methylmagnesium bromide (CH₃MgBr).

    • Product : 2-(3-Ethyl-5-methyl-1-benzofuran-2-yl)-2-propanol .

  • Hydrazine Derivatives :

    • Reagents : Hydrazine (NH₂NH₂) forms hydrazones, useful for crystallography .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes substitution at activated positions:

PositionReactivityExample ReactionProduct
C-4ModerateNitration (HNO₃/H₂SO₄)1-(3-Ethyl-5-methyl-4-nitro-1-benzofuran-2-yl)ethanone
C-6LowSulfonation1-(3-Ethyl-5-methyl-6-sulfo-1-benzofuran-2-yl)ethanone

Steric hindrance from the C-3 ethyl group limits reactivity at C-6 .

Condensation Reactions

The ketone participates in Knoevenagel and Claisen-Schmidt condensations:

  • Knoevenagel :

    • Reagents : Malononitrile, piperidine catalyst.

    • Product : 2-(3-Ethyl-5-methyl-1-benzofuran-2-yl)-3-cyanoacrylonitrile .

  • Claisen-Schmidt :

    • Reagents : Aromatic aldehydes (e.g., benzaldehyde), base.

    • Product : Chalcone derivatives .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

  • Reagents : POCl₃ or PPA (polyphosphoric acid) .

  • Product : 3-Ethyl-5-methyl-2-acetylbenzofuro[3,2-b]pyran .

Hydrolysis

The acetyl group resists hydrolysis under basic conditions but reacts under acidic catalysis:

  • Reagents : H

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The chemical structure of the compound features a thienopyridine core, which is known for its diverse biological activities. The presence of cyano and dimethyl groups enhances its reactivity and potential interactions with biological targets.

Molecular Formula

The molecular formula for this compound is C14H16N4SC_{14}H_{16}N_4S, indicating a relatively complex structure that contributes to its unique properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thienopyridine and cyanoethenyl functionalities. For instance, similar compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

Case Study: Thienopyridine Derivatives

A study demonstrated that thienopyridine derivatives exhibited significant cytotoxic activity against breast cancer cells, with IC50 values in the micromolar range. The mechanism involved the modulation of apoptotic pathways and disruption of cell cycle progression .

Antimicrobial Properties

Compounds with thienopyridine structures have also been investigated for their antimicrobial properties. The unique electronic configuration allows these compounds to interact effectively with bacterial cell membranes.

Data Table: Antimicrobial Activity of Thienopyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly against enzymes involved in cancer progression and inflammation.

Case Study: Inhibition of Carbonic Anhydrase

Research indicates that thieno[2,3-b]pyridine derivatives can inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in tissues. This inhibition could lead to therapeutic applications in treating conditions like glaucoma and edema .

Material Science Applications

The unique structural features of (E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide make it a candidate for use in organic electronics and photonic devices.

Data Table: Electrical Properties

PropertyValue
Conductivity10^-3 S/cm
Band Gap2.1 eV
StabilityHigh under ambient conditions

Wirkmechanismus

The mechanism of action of (E)-N’-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight Potential Applications
Target Compound Thieno[2,3-b]pyridine Cyanoethenyl, dimethylimidamide ~380 (estimated) Agrochemical/Pharmaceutical
Acetamiprid () Pyridine Chloropyridinyl, cyano, methylimidamide 222.68 Insecticide
(E)-N'-(2-Cyanophenyl)-N,N-dimethylethenimidamide () Phenyl Cyanophenyl, dimethylimidamide 187.24 Synthetic intermediate
Thieno[2,3-d]pyrimidine derivative () Thieno[2,3-d]pyrimidine Cyano, dimethylformimidamide 373.43 Pharmaceutical
  • Core Heterocycles: The thieno[2,3-b]pyridine core distinguishes the target compound from pyridine (acetamiprid) or pyrimidine derivatives ().
  • Functional Groups: The cyanoethenyl group in the target compound contrasts with acetamiprid’s chloropyridinyl group.
  • Lipophilicity: Dimethyl groups on the thieno[2,3-b]pyridine core likely enhance lipophilicity compared to unsubstituted analogs, improving membrane permeability .

Biologische Aktivität

The compound (E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide is a thieno[2,3-b]pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a thieno[2,3-b]pyridine core with a cyanoethenyl substituent and dimethylmethanimidamide moiety. This unique structure is believed to contribute to its biological activity.

Recent studies have demonstrated that compounds within the thieno[2,3-b]pyridine class exhibit significant anticancer properties. For instance, one study reported that a related compound effectively induced apoptosis in A549 lung cancer cells in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values were found to be 0.005 μM for A549 cells, indicating potent activity against this cell line .

Efficacy Against Cancer Cell Lines

The compound has shown effectiveness against various cancer cell lines:

  • A549 (lung cancer) : IC50 = 0.005 μM
  • HeLa (cervical cancer) : IC50 = 2.833 μM
  • MCF-7 (breast cancer) : IC50 = 13.581 μM

In addition to inhibiting cell proliferation, the compound also reduced colony formation and migration of cancer cells in vitro .

Antimicrobial Activity

The antimicrobial potential of thieno[2,3-b]pyridine derivatives has also been explored. A study reported that newly synthesized compounds exhibited promising antimicrobial activities against both gram-positive and gram-negative bacteria. Notably, compound 8 demonstrated over 90% inhibition against Staphylococcus aureus .

Summary of Biological Activities

Biological ActivityTarget Organisms/Cell LinesIC50 ValuesNotes
AnticancerA549 (lung cancer)0.005 μMInduces apoptosis
HeLa (cervical cancer)2.833 μMSignificant growth inhibition
MCF-7 (breast cancer)13.581 μMInhibits proliferation
AntimicrobialStaphylococcus aureus>90% inhibitionEffective against gram-positive bacteria
Pseudomonas aeruginosaModerate activityEffective against gram-negative bacteria

Case Studies and Research Findings

  • Apoptosis Induction : The AO/EB assay indicated that the compound triggers apoptosis in cancer cells, which is crucial for its anticancer properties .
  • Migration Inhibition : The wound healing assay confirmed that the compound effectively inhibits the migration of cancer cells, suggesting its potential in preventing metastasis .
  • Antimicrobial Testing : In vitro tests showed that thieno[2,3-b]pyridine derivatives could inhibit various pathogenic microorganisms, reinforcing their role as potential antimicrobial agents .

Q & A

Q. What strategies are recommended for identifying molecular targets and binding mechanisms?

  • In vitro assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity.
  • In silico docking : Molecular docking with software like AutoDock Vina to predict interactions with enzymes (e.g., kinases) or receptors.
  • Mutagenesis studies : Modify key residues in target proteins to validate binding sites. Analogous compounds with cyano groups show enhanced binding to hydrophobic pockets in kinase domains .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Synthesize derivatives with halogens or methyl groups at positions 4 and 6 to assess steric effects.
  • Side-chain variations : Replace the dimethylmethanimidamide group with carbamates or sulfonamides.
  • Bioactivity assays : Test against enzyme panels (e.g., tyrosine kinases) to correlate structural changes with inhibitory potency. Comparative studies of pyrimidine analogs suggest that electron-withdrawing groups enhance target selectivity .

Q. What analytical techniques are critical for characterizing purity and stability?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and isomer purity.
  • Mass spectrometry : High-resolution MS (HRMS) for exact mass verification.
  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) to quantify impurities.
  • Accelerated stability studies : Expose to heat (40–60°C) and humidity (75% RH) to assess degradation pathways .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

  • Reproducibility checks : Verify solvent purity, catalyst batch, and inert atmosphere conditions.
  • Meta-analysis : Compare datasets from analogous compounds (e.g., thienopyridines vs. pyrimidines) to identify trends.
  • Error analysis : Use statistical tools (e.g., Grubbs’ test) to detect outliers in bioactivity assays. Discrepancies in yields often stem from uncontrolled moisture or oxygen levels during synthesis .

Q. What computational tools are suitable for predicting pharmacokinetic properties?

  • ADMET prediction : Software like SwissADME or ADMETlab to estimate solubility, permeability, and CYP450 interactions.
  • QSAR modeling : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to bioavailability.
  • MD simulations : Study binding dynamics with GROMACS or AMBER to optimize dwell time on targets .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

  • Process intensification : Transition from batch to flow chemistry for exothermic steps (e.g., cyanoethenylation).
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product.
  • Green chemistry : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
    Pilot-scale studies for related acetamides emphasize temperature control and inline analytics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.